molecular formula C13H18ClFN2O2 B11787023 Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride

Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride

Cat. No.: B11787023
M. Wt: 288.74 g/mol
InChI Key: ZKCOORKLTLUZCC-FXMYHANSSA-N
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Description

Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride (CAS: 1638744-94-1) is a fluorinated piperidine derivative with a molecular weight of 288.75 g/mol . The compound features a benzyl carbamate group attached to a stereochemically defined (3S,4S)-3-fluoropiperidine core, which is protonated as a hydrochloride salt to enhance solubility and stability. It is cataloged under MDL number MFCD27988125 and has been historically used in pharmaceutical research, particularly as a chiral intermediate or building block for drug discovery . However, recent data indicate discontinuation of commercial supplies, suggesting challenges in synthesis, stability, or shifting industrial priorities .

Properties

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.74 g/mol

IUPAC Name

benzyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12-;/m0./s1

InChI Key

ZKCOORKLTLUZCC-FXMYHANSSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)F.Cl

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the piperidine ring using fluorinating agents under controlled conditions.

    Attachment of the Benzyl Group: The benzyl group is attached to the piperidine ring through a nucleophilic substitution reaction.

    Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate compound with a suitable carbamoylating agent.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or fluorine groups are replaced by other substituents using appropriate reagents.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Fluorination and Chirality : The target compound and CAS 1034057-93-6 share a fluorinated piperidine core but differ in stereochemistry (3S,4S vs. 3s,4r). Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates, a trait leveraged in both compounds .

Salt Forms : Hydrochloride salts (target compound and CAS 1034057-93-6) improve aqueous solubility compared to free bases, whereas the tert-Boc-protected analog (CAS 652971-20-5) lacks ionizable groups, favoring lipophilicity .

Functional Group Diversity : The tert-Boc group in CAS 652971-20-5 is a common protecting group in peptide synthesis, contrasting with the benzyl carbamate in the target compound, which may serve as a cleavable linker .

Biological Activity

Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride (CAS No. 577691-96-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18ClFN2O2
  • Molecular Weight : 288.74 g/mol
  • CAS Number : 577691-96-4
  • Purity : Typically >98%

The compound features a piperidine ring with a fluorine substitution at the 3-position, which is crucial for its biological activity. The presence of the carbamate functional group enhances its pharmacological properties.

Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride is believed to interact with various biological targets, including enzymes and receptors involved in signaling pathways. Compounds with similar piperidine structures have been studied for their roles as inhibitors in cancer and neurological disorders.

Potential Targets:

  • Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : The compound could act on neurotransmitter receptors, influencing synaptic transmission.

Structure-Activity Relationship (SAR)

The unique stereochemistry of Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride contributes to its distinct biological profile compared to other compounds. Below is a comparison table highlighting structural similarities and differences:

Compound NameStructureUnique Features
Benzyl(cis-4-fluoropyrrolidin-3-yl)carbamateCHFNOPyrrolidine instead of piperidine; different stereochemistry
tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamateCHNOHydroxymethyl substitution; larger tert-butyl group
Benzyl(3-fluoropiperidin-4-yl)carbamateCHFNOLacks stereochemical specificity at 3-position

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of similar piperidine derivatives, it was found that compounds exhibiting structural similarities to Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride showed promise in modulating neurotransmitter systems associated with anxiety and depression. The study highlighted the potential for these compounds to serve as therapeutic agents in treating mood disorders.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this compound class. In vitro assays demonstrated that derivatives with the fluorinated piperidine structure exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

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